molecular formula C19H18ClN3 B14857724 6-Chloro-4-(piperidin-1-yl)-2-(pyridin-2-yl)quinoline

6-Chloro-4-(piperidin-1-yl)-2-(pyridin-2-yl)quinoline

Cat. No.: B14857724
M. Wt: 323.8 g/mol
InChI Key: MGPOLGHDYUTNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-(piperidin-1-yl)-2-(pyridin-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position, a piperidine ring at the 4-position, and a pyridine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(piperidin-1-yl)-2-(pyridin-2-yl)quinoline typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroquinoline and 2-bromopyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core.

    Substitution: The final step involves the substitution of the chlorine atom with a piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(piperidin-1-yl)-2-(pyridin-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-(piperidin-1-yl)-2-(pyridin-2-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(piperidin-1-yl)-2-(pyridin-2-yl)quinoline depends on its application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Therapeutic Effects: In medicinal applications, it may exert its effects by binding to DNA or proteins, disrupting cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(morpholin-4-yl)-2-(pyridin-2-yl)quinoline: Similar structure but with a morpholine ring instead of a piperidine ring.

    6-Chloro-4-(piperazin-1-yl)-2-(pyridin-2-yl)quinoline: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

6-Chloro-4-(piperidin-1-yl)-2-(pyridin-2-yl)quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring may enhance its binding affinity to certain biological targets compared to similar compounds.

Properties

Molecular Formula

C19H18ClN3

Molecular Weight

323.8 g/mol

IUPAC Name

6-chloro-4-piperidin-1-yl-2-pyridin-2-ylquinoline

InChI

InChI=1S/C19H18ClN3/c20-14-7-8-16-15(12-14)19(23-10-4-1-5-11-23)13-18(22-16)17-6-2-3-9-21-17/h2-3,6-9,12-13H,1,4-5,10-11H2

InChI Key

MGPOLGHDYUTNLP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

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